molecular formula C14H17NO B11887261 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde CAS No. 593237-09-3

7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde

Cat. No.: B11887261
CAS No.: 593237-09-3
M. Wt: 215.29 g/mol
InChI Key: UNGFASRCPWKJRQ-UHFFFAOYSA-N
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Description

7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Leimgruber–Batcho indole synthesis, which involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-Ethyl-1-isopropyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl and isopropyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

593237-09-3

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

7-ethyl-1-propan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C14H17NO/c1-4-11-6-5-7-13-12(9-16)8-15(10(2)3)14(11)13/h5-10H,4H2,1-3H3

InChI Key

UNGFASRCPWKJRQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2C(C)C)C=O

Origin of Product

United States

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